REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[O:17]C)[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7]>C(O)(=O)C.Br>[OH:2][C:3]1[CH:4]=[C:5]([CH:14]=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[OH:17])[C:6]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:7]
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Name
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3,4-dimethoxy-5-nitrobenzophenone
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Quantity
|
0.5 g
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Type
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reactant
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Smiles
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COC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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4 mL
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Type
|
solvent
|
Smiles
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Br
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The reaction mixture is subsequently evaporated to dryness
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Type
|
WASH
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Details
|
It is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
After recrystallization from methylene chloride/hexane there
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)C2=CC=CC=C2)C=C(C1O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |